[(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxy](trimethyl)silane
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Overview
Description
(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is an organic compound with the molecular formula C9H18O2Si It is a derivative of butadiene, featuring a methoxy group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane typically involves the reaction of 4-methoxy-3-methylbuta-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds and in the development of new synthetic methodologies.
Biology
Medicine
In medicine, (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is explored for its potential use in drug development, especially as a precursor for active pharmaceutical ingredients (APIs).
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane involves its interaction with various molecular targets and pathways. The methoxy and trimethylsilyl groups influence the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane
- (4-Methoxy-1,3-butadien-2-yl)oxysilane
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
Uniqueness
(4-Methoxy-3-methylbuta-1,3-dien-2-yl)oxysilane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
77228-16-1 |
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Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(4-methoxy-3-methylbuta-1,3-dien-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18O2Si/c1-8(7-10-3)9(2)11-12(4,5)6/h7H,2H2,1,3-6H3 |
InChI Key |
SJCCHURCDFWFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
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